1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride
Overview
Description
1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C15H31Cl2FN2. Its molecular weight is 329.3 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride, has been the focus of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound may serve as a precursor in the synthesis of potential therapeutic agents. Its structural complexity, including the piperazine ring and fluorocyclohexyl group, could be pivotal in creating new molecules with CNS activity, possibly acting on serotonin receptors .
Agriculture: Pesticide Development
In agriculture, this chemical could be explored for the development of novel pesticides. The tert-butyl group may impart steric hindrance, potentially leading to selective toxicity against specific agricultural pests .
Material Science: Polymer Synthesis Modifier
The compound’s unique structure could be utilized in material science as a modifier in polymer synthesis. It might influence the polymerization process, affecting the thermal and mechanical properties of the resulting polymers .
Environmental Science: Pollutant Degradation Studies
Researchers might investigate the use of this compound in environmental science, particularly in the study of pollutant degradation. Its potential to form stable intermediates could be beneficial in understanding the breakdown of harmful environmental pollutants .
Biochemistry: Enzyme Interaction Studies
In biochemistry, this compound could be used to study enzyme interactions. Its bulky tert-butyl group might interact uniquely with enzyme active sites, providing insights into enzyme-substrate specificity .
Pharmacology: Drug Delivery Systems
Finally, in pharmacology, the compound could be examined for its role in drug delivery systems. Its structural features might allow it to encapsulate other drugs, enhancing their stability and controlling their release rate .
properties
IUPAC Name |
1-[(4-tert-butyl-1-fluorocyclohexyl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29FN2.2ClH/c1-14(2,3)13-4-6-15(16,7-5-13)12-18-10-8-17-9-11-18;;/h13,17H,4-12H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCGJZGTGLQEQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CN2CCNCC2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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